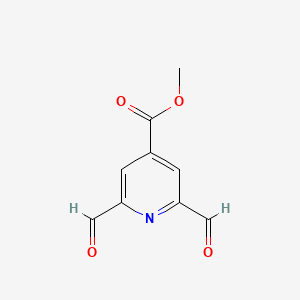
Methyl 2,6-diformylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-diformylisonicotinate typically involves the formylation of methyl isonicotinate. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to introduce formyl groups at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-diformylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Methyl 2,6-dicarboxyisonicotinate.
Reduction: Methyl 2,6-dihydroxymethylisonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-diformylisonicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,6-diformylisonicotinate involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Methyl isonicotinate: Lacks the formyl groups and has different reactivity and applications.
2,6-Diformylpyridine: Similar structure but without the methyl ester group, leading to different chemical properties and uses.
Uniqueness: Methyl 2,6-diformylisonicotinate is unique due to the presence of both formyl and ester groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 2,6-diformylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-14-9(13)6-2-7(4-11)10-8(3-6)5-12/h2-5H,1H3 |
InChI Key |
TXPPRLDYRPVYLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















